2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound featuring a pyrazolo-triazolopyrimidine core substituted with a tert-butyl group at the 2-position and a 4-fluorophenyl group at the 7-position. This scaffold is part of a broader class of nitrogen-rich heterocycles known for their diverse pharmacological activities, including kinase inhibition, adenosine receptor antagonism, and antimicrobial effects .
Properties
IUPAC Name |
4-tert-butyl-10-(4-fluorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6/c1-16(2,3)15-20-14-12-8-19-23(11-6-4-10(17)5-7-11)13(12)18-9-22(14)21-15/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMGMEJVVHECFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique fused ring system that combines pyrazole and triazole functionalities, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 292.34 g/mol. The presence of tert-butyl and fluorophenyl groups significantly influences its chemical properties and biological activities.
| Attribute | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.34 g/mol |
| Key Functional Groups | Pyrazole, Triazole, Tert-butyl, Fluorophenyl |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied as a potential inhibitor of various enzymes involved in inflammatory pathways and cancer progression. Specifically, the compound has shown promise in inhibiting cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in inflammation and pain processes .
Antimicrobial Activity
Preliminary studies have also demonstrated antimicrobial properties against a range of pathogens. This includes activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections . The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the substituents on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core can significantly alter biological activity. For instance:
- Tert-butyl group : Enhances lipophilicity and may improve cellular uptake.
- Fluorophenyl group : Potentially increases binding affinity to target enzymes or receptors due to electronegative interactions.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines in vitro using RAW264.7 macrophage cells. The results indicated that the compound reduced the expression levels of pro-inflammatory cytokines and enzymes such as TNF-α and IL-6 significantly compared to control groups .
Case Study 2: Cancer Cell Proliferation Inhibition
Another study investigated the effects of this compound on cancer cell lines. The results showed that it inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines through apoptosis induction mechanisms. The IC50 values were determined to be in the low micromolar range .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions that include the formation of the pyrazolo and triazolo rings. This compound can be synthesized from starting materials such as aminopyrazole derivatives through condensation reactions and cyclization techniques. The presence of the tert-butyl and fluorophenyl groups enhances its solubility and bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds related to this scaffold have shown IC50 values in the low micromolar range against tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, indicating potent antitumor activity .
- Mechanism of Action : The mechanism is thought to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies report:
- MIC Values : The minimum inhibitory concentration (MIC) values for related compounds range from 4 to 20 μmol/L against various bacterial strains including Staphylococcus aureus and Salmonella typhi. This suggests that modifications in the structure can enhance antibacterial potency .
- Structure-Activity Relationship : The presence of electron-withdrawing groups like fluorine on the phenyl ring significantly improves antibacterial activity compared to other substituents .
Anti-inflammatory Properties
Research indicates that certain derivatives of this compound possess anti-inflammatory effects:
- Inhibition of Prostaglandin Synthesis : Some synthesized derivatives have shown efficacy in inhibiting prostaglandin synthesis in vitro, which is crucial for managing inflammation .
- Safety Profile : Preliminary toxicity studies suggest that these compounds have a favorable safety profile compared to traditional anti-inflammatory drugs like Diclofenac .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives demonstrated their ability to inhibit cell growth in various cancer models. The most active compound exhibited an IC50 value of approximately 0.66 μmol/L against HeLa cells.
Case Study 2: Antimicrobial Activity Assessment
Another investigation evaluated the antimicrobial effects of a library of pyrazolo derivatives against Gram-positive and Gram-negative bacteria. Compounds with a para-fluoro substitution showed enhanced activity with MIC values comparable to standard antibiotics.
Data Summary Table
| Activity Type | Observed Effect | IC50/MIC Values |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | ~0.66 μmol/L (HeLa) |
| Antimicrobial | Inhibition against bacteria | 4–20 μmol/L |
| Anti-inflammatory | Prostaglandin inhibition | LD50 > 1100 mg/kg |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Adenosine A2A Receptor Affinity and Selectivity
Pyrazolo-triazolopyrimidine derivatives are well-documented as potent adenosine A2A receptor (A2AAR) antagonists. Key structural variations in substituents significantly influence binding affinity and selectivity:
- Fluorine Impact: The 4-fluorophenyl group in the target compound may enhance A2AAR binding through electronegative interactions, similar to SCH 412348’s difluorophenyl group, which achieves sub-nanomolar potency .
- Bulky Substituents : The tert-butyl group likely improves selectivity by sterically hindering off-target interactions, a strategy observed in SCH442416 (7-(3-(4-methoxyphenyl)propyl)), which shows high A2AAR specificity .
Anticancer and Kinase Inhibition Profiles
Pyrazolo-triazolopyrimidines also exhibit kinase inhibitory activity. For example:
- Electron-Withdrawing Groups : The 4-fluorophenyl moiety may enhance kinase binding via hydrophobic and dipolar interactions, as seen in CDK2 inhibitors .
- Antimicrobial Activity : Nitrophenyl-substituted analogs (e.g., 18a) show moderate antimicrobial effects, though the target compound’s tert-butyl group may reduce solubility compared to polar derivatives .
Structural Modifications and Pharmacokinetic Properties
- Hydrogen Bonding: Hydroxyl-substituted analogs (e.g., 5-amino-7-[β-(4-hydroxyphenyl)ethyl]) demonstrate improved A2AAR affinity due to hydrogen bonding with residues like His264 .
Q & A
Q. How to design a stability study under physiological conditions?
- Methodological Answer :
- Buffer preparation : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C.
- Sampling : Collect aliquots at 0, 6, 12, 24, and 48 h for HPLC analysis.
- Degradation products : Identify via LC-MS/MS (e.g., Q-TOF) and compare with synthetic standards.
- Kinetics : Calculate half-life (t1/2) using first-order decay models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
